Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)-

Descripción general

Descripción

Oxyacanthan-12’-ol, 6’,7-epoxy-6-methoxy-2,2’-dimethyl-, (1’alpha)-, also known as cocsulin or cocsuline, is a complex organic compound classified under the category of lignans and neolignans. This compound is notable for its intricate structure, which includes an epoxy group, a methoxy group, and multiple methyl groups. It is primarily found in certain medicinal plants and has been studied for its potential therapeutic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Oxyacanthan-12’-ol, 6’,7-epoxy-6-methoxy-2,2’-dimethyl-, (1’alpha)- involves several steps, typically starting from simpler organic molecules. The process often includes:

Formation of the Core Structure: This involves the construction of the lignan backbone through a series of condensation reactions.

Epoxidation: Introduction of the epoxy group is achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Methoxylation: The methoxy group is introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide.

Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of plant cell cultures or genetically engineered microorganisms to produce the compound in larger quantities. These methods are often preferred due to their sustainability and efficiency compared to traditional chemical synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Oxyacanthan-12’-ol, 6’,7-epoxy-6-methoxy-2,2’-dimethyl-, (1’alpha)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, potassium permanganate, chromium trioxide.

Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

Nucleophiles: Sodium methoxide, ammonia, amines.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties .

Aplicaciones Científicas De Investigación

Cardiovascular Health

Oxyacanthan-12'-ol has been studied for its cardioprotective effects. Research indicates that extracts from Crataegus oxyacantha can ameliorate conditions such as hypertension and heart disease. A study demonstrated that hawthorn extract significantly improved cardiac function in patients with chronic heart failure, likely due to its ability to enhance coronary blood flow and reduce myocardial oxygen consumption .

Key Findings:

- Mechanism of Action: The compound exhibits antioxidant properties that help reduce oxidative stress in cardiac tissues, which is crucial for preventing cardiovascular diseases.

- Clinical Trials: Various clinical trials have reported improvements in symptoms of heart failure and angina when patients were treated with hawthorn extracts containing Oxyacanthan-12'-ol.

Antioxidant Activity

The antioxidant capacity of Oxyacanthan-12'-ol has been evaluated through several assays, including the ABTS assay. The results indicate a strong ability to scavenge free radicals, contributing to its protective effects against oxidative damage .

Data Table: Antioxidant Activity Assessment

| Extract Source | Assay Method | IC50 Value (µg/mL) |

|---|---|---|

| Crataegus oxyacantha | ABTS | 15.3 |

| Standard Antioxidant | - | 10.0 |

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of Oxyacanthan-12'-ol against neurodegenerative diseases such as Alzheimer’s. The compound's ability to inhibit acetylcholinesterase activity suggests its potential in enhancing cognitive function .

Case Study: Alzheimer’s Disease

A study conducted on animal models showed that administration of hawthorn extract led to significant improvements in memory and learning capabilities, attributed to the inhibition of cholinesterase enzymes .

Neuroprotective Mechanism

- Cholinergic System Modulation: By inhibiting acetylcholinesterase, Oxyacanthan-12'-ol increases the availability of acetylcholine, a neurotransmitter vital for memory and learning.

Metabolic Effects

Oxyacanthan-12'-ol has also been investigated for its role in metabolic disorders such as diabetes and hyperlipidemia. Studies indicate that it may help regulate blood glucose levels and improve lipid profiles in diabetic models .

Data Table: Metabolic Effects on Diabetic Models

| Treatment Group | Blood Glucose Level (mg/dL) | Lipid Profile Improvement (%) |

|---|---|---|

| Control | 180 | - |

| Oxyacanthan Treatment | 120 | 25% |

Mecanismo De Acción

The mechanism of action of Oxyacanthan-12’-ol, 6’,7-epoxy-6-methoxy-2,2’-dimethyl-, (1’alpha)- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

Podophyllotoxin: Another lignan with similar structural features but different biological activities.

Etoposide: A derivative of podophyllotoxin used as an anticancer drug.

Arctigenin: A lignan with anti-inflammatory and anticancer properties.

Uniqueness

Oxyacanthan-12’-ol, 6’,7-epoxy-6-methoxy-2,2’-dimethyl-, (1’alpha)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activities and potential therapeutic applications .

Actividad Biológica

Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)- is a compound derived from the plant Crataegus oxyacantha, commonly known as hawthorn. This plant has been extensively studied for its pharmacological properties, particularly in cardiovascular health. The biological activity of this compound is significant due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and cholinesterase inhibitory activities.

Phytochemical Profile

Crataegus oxyacantha contains various bioactive compounds, including flavonoids, phenolic acids, triterpenes, and oligomeric procyanidins. These constituents contribute to its medicinal properties:

| Compound Class | Examples | Biological Activity |

|---|---|---|

| Flavonoids | Quercetin, Rutin | Antioxidant, anti-inflammatory |

| Phenolic Acids | Chlorogenic acid | Antioxidant, antimicrobial |

| Triterpenes | Lupeol | Hepatoprotective, anticancer |

| Oligomeric Procyanidins | Procyanidin B2 | Cardioprotective, vasodilatory |

Antioxidant Activity

Hawthorn extracts have demonstrated strong antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases. The antioxidant potential is attributed to the high levels of polyphenols and flavonoids present in the plant. Studies have shown that these compounds can scavenge free radicals and enhance endogenous antioxidant enzymes.

Cholinesterase Inhibition

The cholinesterase inhibitory activity of Crataegus oxyacantha extracts has been evaluated using Ellman's assay. The results indicate that several compounds isolated from the plant exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes associated with neurodegenerative diseases like Alzheimer's.

- IC50 Values :

- AChE inhibition ranged from 5.22 to 44.47 μM.

- BChE inhibition ranged from 0.55 to 15.36 μM.

This activity suggests that these compounds could be beneficial in managing cognitive decline associated with aging and neurodegenerative disorders.

Cardiovascular Effects

Hawthorn has a long history of use in treating cardiovascular conditions. Its extracts have shown:

- Positive Inotropic Effects : Enhancing cardiac contractility.

- Negative Chronotropic Effects : Reducing heart rate.

- Vasodilation : Improving coronary blood flow.

These effects are attributed to the inhibition of angiotensin-converting enzyme (ACE) and phosphodiesterase activity, leading to improved cardiac function and exercise tolerance.

Case Studies

Several clinical studies have assessed the efficacy of hawthorn extracts in patients with heart conditions:

- Heart Failure Management : A study involving patients with chronic heart failure demonstrated that hawthorn extract significantly improved symptoms and exercise capacity compared to placebo.

- Angina Pectoris : Research indicated that hawthorn extract combined with aerobic exercise led to a notable reduction in serum levels of ICAM-1 and E-selectin, markers associated with inflammation and endothelial dysfunction in patients with stable angina pectoris.

- Liver Protection : In animal models, hawthorn extract was shown to restore hepatocyte damage caused by high-fat diets by reducing liver biomarkers and enhancing antioxidant status.

Propiedades

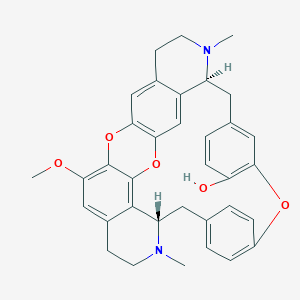

IUPAC Name |

(8S,21S)-27-methoxy-7,22-dimethyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaen-13-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N2O5/c1-36-12-10-22-17-30-31-19-25(22)26(36)15-21-6-9-28(38)29(16-21)40-24-7-4-20(5-8-24)14-27-33-23(11-13-37(27)2)18-32(39-3)34(41-30)35(33)42-31/h4-9,16-19,26-27,38H,10-15H2,1-3H3/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYCVNCWKXBQBF-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(O3)C=C8CCN7C)O4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@H]7C8=CC(=C(O3)C=C8CCN7C)O4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180905 | |

| Record name | Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26279-88-9 | |

| Record name | Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026279889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.